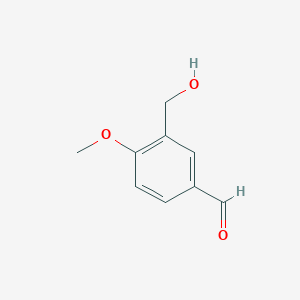

3-(Hydroxymethyl)-4-methoxybenzaldehyde

Vue d'ensemble

Description

The compound 3-(Hydroxymethyl)-4-methoxybenzaldehyde is a derivative of vanillin, which is a well-known flavoring agent. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated. For instance, 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, has been studied using spectroscopic and quantum chemical methods . Similarly, 4-hydroxy-3-methoxybenzaldehyde (HMB) has been analyzed for its spectral characteristics and interactions with beta-cyclodextrin . These studies provide insights into the behavior of methoxybenzaldehyde derivatives, which can be extrapolated to understand the properties of 3-(Hydroxymethyl)-4-methoxybenzaldehyde.

Synthesis Analysis

The synthesis of related compounds provides a basis for understanding the potential synthetic routes for 3-(Hydroxymethyl)-4-methoxybenzaldehyde. For example, [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde was synthesized from a non-aromatic precursor through a 9-step process, including cyclization and aromatization steps . Another synthesis method for 4-methoxysalicylaldehyde involved selective monomethylation of 2,4-dihydroxybenzaldehyde . These methods highlight the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of methoxybenzaldehyde derivatives has been extensively studied using spectroscopic techniques and density functional theory (DFT). For instance, the crystal structure of a compound synthesized from 4-methoxy-2-hydroxybenzaldehyde was determined, revealing the geometry and intramolecular interactions . DFT has also been used to investigate the ground state and vibrational spectra of similar compounds . These studies provide a detailed understanding of the molecular structure and electronic properties of methoxybenzaldehyde derivatives.

Chemical Reactions Analysis

The reactivity of methoxybenzaldehyde derivatives has been explored through various chemical reactions. For example, the synthesis of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes demonstrates the ligand properties of these compounds . Additionally, the formation of an adduct between hexamethylenetetramine and 4-hydroxy-3-methoxybenzaldehyde indicates the potential for hydrogen bonding and complex formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehyde derivatives have been characterized using a variety of techniques. Spectroscopic studies, including IR, Raman, NMR, and UV-visible, have been employed to determine the properties of these compounds . The influence of different solvents, pH, and inclusion complexes on the spectral characteristics has been analyzed . Additionally, the thermodynamic parameters and molecular electrostatic potential have been calculated to understand the stability and reactivity of these molecules .

Applications De Recherche Scientifique

Synthesis and Chemical Analysis

3-(Hydroxymethyl)-4-methoxybenzaldehyde, also known as vanillin, is an important chemical intermediate widely used in the pharmaceutical, perfumery, and food flavoring industries. Its synthesis methods have been elaborated, offering practical and promising approaches for production (Tan Ju & Liao Xin, 2003). In another study, Schiff bases of vanillin were synthesized and analyzed using high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry (Sridevi Chigurupati et al., 2017).

Spectroscopic and Quantum Chemical Investigations

The compound has been the subject of extensive experimental and theoretical analysis, including optimized geometry, vibrational frequencies, NMR chemical shifts, UV-visible spectra, and molecular electrostatic potential studies (A. Abbas et al., 2016).

Synthesis of Derivatives and Analogues

Research has been conducted on synthesizing various derivatives and analogues of vanillin, such as isovanillin, which is used as a medical intermediate (Huang Xiao-fen, 2015). Studies have also explored the synthesis of chalcone derivatives from halogenated vanillin and their antioxidant activities (Chairul Rijal et al., 2022).

Biomedical Applications

The compound has shown promising results in biomedical applications. For example, its derivatives have been tested for anti-asthmatic activity, revealing significant inhibition of specific airway resistance and other asthmatic symptoms (Young-Woon Jang et al., 2010).

Catalysis and Electrochemistry

In the field of catalysis, vanillin has been used in studies exploring the hydroxymethylation of anisole over SnO2–CeO2 catalysts, with an emphasis on forming aldehyde compounds (T. Jyothi et al., 2000).

Propriétés

IUPAC Name |

3-(hydroxymethyl)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNWBFUAFUQJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356399 | |

| Record name | 3-(hydroxymethyl)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)-4-methoxybenzaldehyde | |

CAS RN |

76646-42-9 | |

| Record name | 3-(hydroxymethyl)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

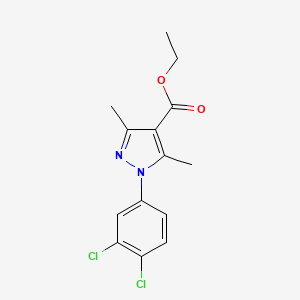

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)